2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid
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Overview
Description
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid is a compound that features a tetrazole ring, a phenyl group, and a thienyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agriculture, and materials science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid typically involves the cyclization of appropriate precursors using sodium azide and ammonium chloride . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the thienyl and acrylic acid groups, leading to different reactivity and applications.
2-(5-phenyl-1H-tetrazol-1-yl)benzoic acid: Contains a benzoic acid group instead of the thienyl and acrylic acid groups, resulting in different chemical properties and uses.
1-adamantyl tetrazoles: Known for their antiviral activity, these compounds have a different core structure, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of the tetrazole ring with phenyl, thienyl, and acrylic acid groups, providing a versatile platform for various applications.
Properties
IUPAC Name |
(Z)-2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXXYIFABZRMF-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC=CS3)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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